molecular formula C22H23ClN4O2 B2392222 N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251552-81-4

N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2392222
CAS No.: 1251552-81-4
M. Wt: 410.9
InChI Key: MWAIMKLTSOUMPE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the tolyl moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may have various applications in scientific research:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide would depend on its specific biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may exhibit unique pharmacological properties due to the specific arrangement of its functional groups, which can influence its binding affinity and selectivity for biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-4-2-5-17(12-15)21-25-22(29-26-21)16-8-10-27(11-9-16)14-20(28)24-19-7-3-6-18(23)13-19/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAIMKLTSOUMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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